N-Acetyl-L-alanine methylamide

Catalog No.
S678966
CAS No.
19701-83-8
M.F
C6H12N2O2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-alanine methylamide

CAS Number

19701-83-8

Product Name

N-Acetyl-L-alanine methylamide

IUPAC Name

2-acetamido-N-methylpropanamide

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9)

InChI Key

VHCVPWSUVMHJLL-UHFFFAOYSA-N

SMILES

CC(C(=O)NC)NC(=O)C

Synonyms

AC-ALA-NHME;19701-83-8;Acetyl-L-alaninemethylamide;N-Acetylalaninemethylamide;N-Acetyl-N'-methylalaninamide;N-Acetyl-L-alanineN'-methylamide;AC1NUNKI;N-Acetyl-L-Ala-NHMe;N-Acetyl-ala-N-methylamide;N-Acetylalanyl-N-methylamide;N-AcetylalanineN-methylamide;N-Acetylalanyl-N'-methylamide;SCHEMBL15006102;CTK8F7535;ZINC2390930;6073AH;(2S)-2-acetamido-N-methylpropanamide;AKOS006237850;NSC186894;K-5775;Propionamide,2-acetamido-N-methyl-,L-(8CI);Propanamide,2-(acetylamino)-N-methyl-,(S)-(9CI)

Canonical SMILES

CC(C(=O)NC)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)NC)NC(=O)C
  • Model Peptide for Protein Folding Studies

    Due to its simple structure containing an amide bond and a methyl group, N-Ac-L-Ala-NHMe serves as a model peptide for studying protein folding mechanisms. Researchers can investigate the influence of different substituents on the peptide backbone's conformational preferences through computational simulations and spectroscopic techniques. This knowledge can contribute to a better understanding of protein folding pathways in biological systems [].

  • Investigation of Hydrogen Bonding in Water Clusters

    N-Ac-L-Ala-NHMe's ability to form hydrogen bonds makes it a valuable tool for studying hydrogen bonding interactions in water clusters. Theoretical studies explore how these interactions influence the molecule's stability and dynamics within water environments. This information can provide insights into the behavior of small molecules and peptides in aqueous solutions [].

N-Acetyl-L-alanine methylamide is a derivative of the amino acid L-alanine, characterized by the presence of an acetyl group and a methylamide functional group. Its chemical formula is C₆H₁₁N₃O₃, with a molecular weight of approximately 145.16 g/mol. The compound is known for its unique structural features, which include an amide linkage that contributes to its chemical reactivity and biological properties. The IUPAC name for this compound is N-acetyl-L-alanine N'-methylamide, and it is often used in biochemical studies due to its relevance in protein synthesis and metabolism .

The mechanism of action of AAMA remains largely unknown. Some studies have investigated its potential interactions with biological molecules, but a clear picture is yet to emerge [].

Typical of amides and esters. Key reactions include:

  • Hydrolysis: In aqueous environments, it can undergo hydrolysis to yield L-alanine and acetic acid.
  • Transamidation: This reaction involves the exchange of the amide group with another amine, which can modify its biological activity.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

The thermodynamic properties of these reactions have been studied, revealing details such as enthalpy changes and entropy variations .

N-Acetyl-L-alanine methylamide exhibits several biological activities:

  • Neuroprotective Effects: Research indicates that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antioxidant Activity: It has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Influence on Protein Folding: The compound may play a role in stabilizing protein structures due to its unique chemical properties.

These activities make it a subject of interest in pharmacological research and therapeutic applications .

The synthesis of N-acetyl-L-alanine methylamide can be achieved through several methods:

  • Acetylation of L-Alanine: L-alanine is reacted with acetic anhydride or acetyl chloride to form N-acetyl-L-alanine.
  • Methylation: The resulting N-acetyl-L-alanine can then be treated with methyl iodide or dimethyl sulfate to introduce the methylamide group.
  • One-Pot Synthesis: Some methods allow for a one-pot synthesis where both acetylation and methylation occur simultaneously under controlled conditions.

These methods are optimized for yield and purity, making them suitable for laboratory-scale production .

N-Acetyl-L-alanine methylamide has several applications across various fields:

  • Biochemical Research: It serves as a model compound for studying peptide synthesis and enzyme activity.
  • Pharmaceutical Development: Due to its biological activity, it is explored as a potential therapeutic agent for neurodegenerative diseases.
  • Food Industry: Its antioxidant properties make it a candidate for use as a food preservative.

These applications highlight its versatility in both scientific research and practical uses .

Interaction studies involving N-acetyl-L-alanine methylamide have focused on its binding affinity with various biomolecules:

  • Protein Interactions: Studies have shown that it can bind to specific proteins, influencing their conformation and activity.
  • Enzyme Inhibition: It has been investigated as a potential inhibitor of certain enzymes, suggesting possible therapeutic roles in metabolic pathways.
  • Molecular Dynamics Simulations: These simulations have provided insights into how this compound interacts at the molecular level with other biological macromolecules.

Such studies are crucial for understanding its mechanism of action in biological systems .

N-Acetyl-L-alanine methylamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
N-Acetyl-L-alanineCore structure is similarLacks methylamide group
L-AlanineBasic amino acid structureNo acetyl or amide modifications
N-Methyl-L-alanineMethylated version of alanineDoes not contain acetyl group
N-AcetylglycineAcetylated amino acidGlycine instead of alanine

N-Acetyl-L-alanine methylamide's unique combination of both acetyl and methylamide functionalities distinguishes it from these similar compounds, making it particularly interesting for biochemical applications .

XLogP3

-1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.089877630 g/mol

Monoisotopic Mass

144.089877630 g/mol

Heavy Atom Count

10

UNII

G6TV97R5AW

Dates

Modify: 2023-08-15

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